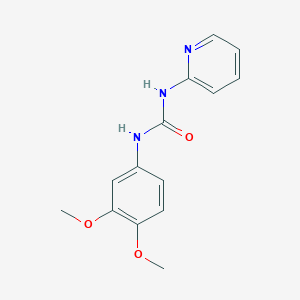![molecular formula C14H19NO6S B5413814 dimethyl 5-[(butylsulfonyl)amino]isophthalate](/img/structure/B5413814.png)
dimethyl 5-[(butylsulfonyl)amino]isophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-[(butylsulfonyl)amino]isophthalate is an organic compound that belongs to the class of isophthalates It is characterized by the presence of a butylsulfonyl group attached to the amino group on the isophthalate ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-[(butylsulfonyl)amino]isophthalate typically involves the reaction of dimethyl 5-aminoisophthalate with butylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Equipped with efficient mixing and temperature control.
Purification: Typically involves recrystallization or chromatography to obtain the pure compound.
Quality Control: Ensures the product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 5-[(butylsulfonyl)amino]isophthalate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfone derivatives.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isophthalates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 5-[(butylsulfonyl)amino]isophthalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of dimethyl 5-[(butylsulfonyl)amino]isophthalate involves its interaction with specific molecular targets. The butylsulfonyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.
Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.
Comparación Con Compuestos Similares
Dimethyl 5-[(butylsulfonyl)amino]isophthalate can be compared with other similar compounds, such as:
Dimethyl 5-aminoisophthalate: Lacks the butylsulfonyl group, leading to different reactivity and applications.
Dimethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}isophthalate:
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure allows it to undergo a variety of reactions and interact with different molecular targets, making it a valuable tool in research and development.
Propiedades
IUPAC Name |
dimethyl 5-(butylsulfonylamino)benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6S/c1-4-5-6-22(18,19)15-12-8-10(13(16)20-2)7-11(9-12)14(17)21-3/h7-9,15H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGDEOSDWPWCRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
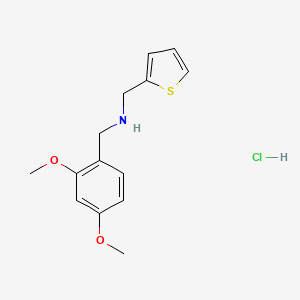
![1-[(dimethylamino)sulfonyl]-N-[1-(2-methylphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5413752.png)
![N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5413755.png)
![2-methyl-N-[1-(4-methylbenzyl)cyclopropyl]-3-furamide](/img/structure/B5413758.png)

![3-ETHYL-5-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B5413774.png)
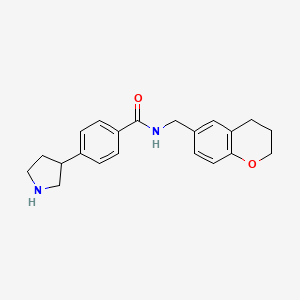
![2-(3-METHYLPHENYL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE](/img/structure/B5413794.png)
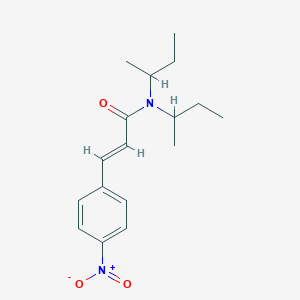
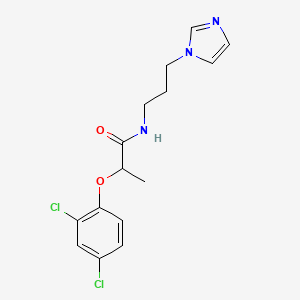
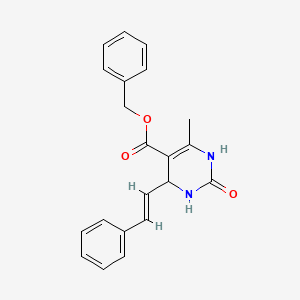
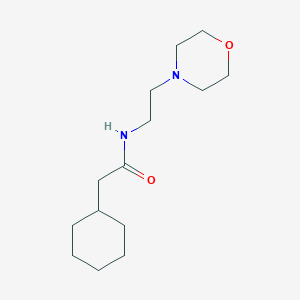
![N-[(3-chlorophenyl)methyl]-2-(2-methylphenyl)acetamide](/img/structure/B5413829.png)
